N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide
Description
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a pentanamide chain. Thiadiazoles are heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The 4-chlorophenyl moiety enhances lipophilicity and may improve target binding via hydrophobic interactions, while the pentanamide chain introduces flexibility and modulates solubility .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-2-3-4-11(18)15-13-17-16-12(19-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAWCNKMEHWXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol is then converted into the desired compound through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, disrupting biological pathways and exerting its effects. For example, it may inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Thiadiazole Ring
a) N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide (4a)
- Structure : Features an acetamide group with a 4-methylpiperazine substituent.
- Key Differences: Shorter acetamide chain vs.
- Activity : Demonstrated anticancer activity in vitro, likely due to improved solubility from the polar piperazine moiety .
b) (E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-amine
- Structure : Contains a Schiff base (benzylidene) and 4-methylphenyl group.
- Activity : Broad-spectrum biological effects, including insecticidal properties, attributed to the electron-deficient thiadiazole-Schiff base hybrid .
c) 2-(4-Chlorophenoxy)-N-(5-{[4-(Trifluoromethyl)Benzyl]Sulfanyl}-1,3,4-Thiadiazol-2-yl)Acetamide
- Structure: Includes a phenoxy group and trifluoromethylbenzyl sulfanyl substituent.
- Key Differences : Sulfanyl (-S-) linker increases metabolic stability; trifluoromethyl (CF₃) enhances electron-withdrawing effects.
- Activity: Potential for enhanced receptor affinity due to CF₃-induced polarization .
Amide Chain Modifications
a) 2-(4-Chlorophenyl)-N-[5-(Methoxymethyl)-1,3,4-Thiadiazol-2-yl]Acetamide
- Structure : Methoxymethyl substituent on thiadiazole; acetamide chain.
- Key Differences : Methoxymethyl increases polarity compared to 4-chlorophenyl; shorter acetamide chain reduces lipophilicity.
- Activity : Likely improved aqueous solubility but reduced membrane permeability .
b) N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl) Acridin-9-Amine
Functional Group Additions
a) 5-(4-Chlorophenyl)-3-Ethylsulfonyl-N-Methyl-N-[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl]Pyridine-2-Carboxamide (P2)
- Structure : Combines pyridine, ethylsulfonyl, and CF₃ groups.
- Activity : High specificity in enzyme inhibition due to sulfonyl-pyridine interactions .
b) 2-[[5-[(4-Chlorophenyl)Methylsulfanyl]-1,3,4-Thiadiazol-2-yl]Sulfanyl]-N-(2,4,6-Trimethylphenyl)Acetamide
- Structure : Dual sulfanyl (-S-) linkages and mesityl (trimethylphenyl) group.
- Key Differences : Increased steric bulk from mesityl; sulfanyl groups improve oxidative stability.
- Activity: Potential for prolonged half-life in vivo .
Comparative Data Table
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and comparative analysis with similar compounds.
- Molecular Formula : C23H23ClN4O2S
- Molecular Weight : 454.97 g/mol
- Density : 1.298 g/cm³
- CAS Number : 5983-66-4
The primary mechanism through which this compound exerts its biological effects involves its interaction with specific molecular targets:
- Antimicrobial Activity : The compound primarily targets Mycobacterium tuberculosis cell lines, inhibiting their growth by disrupting biochemical pathways essential for bacterial survival.
- Cytotoxic Effects : In vitro studies have shown that this compound induces apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways. This leads to cell cycle arrest in various phases (S and G2/M) in human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes key findings from various studies:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.10 | Induces apoptosis via caspase activation |
| HepG2 | 5.36 | Cell cycle arrest at S and G2/M phases |
| Vero | >100 | Selective toxicity towards cancerous cells |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, modifications to the compound's structure can significantly enhance its potency; for instance, substituting certain groups can lead to a fourfold increase in activity .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated effectiveness against Mycobacterium tuberculosis. Its mode of action includes:
- Inhibition of Growth : The compound disrupts essential metabolic processes within the bacterial cells.
- Target Interaction : The electronic density distribution across the nitro-substituted heteroaromatic ring facilitates binding to bacterial enzymes.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxicity of various thiadiazole derivatives found that this compound exhibited a notable selective cytotoxic effect against cancer cells compared to normal cells .
- In Vivo Studies : An in vivo radioactive tracing study indicated that a related compound effectively targeted sarcoma cells in tumor-bearing mice models, suggesting potential for therapeutic applications in oncology .
Comparative Analysis
When compared to similar compounds within the thiadiazole class, this compound stands out due to its unique structural features and resultant biological activities. Other derivatives lacking the chlorophenyl group or pentanamide chain have shown reduced efficacy against both cancerous and bacterial targets.
Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol | Moderate anticancer activity |
| N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide | Antimicrobial properties |
Q & A
Q. What are the common synthetic routes for preparing N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with cyclization of precursors like 4-chlorobenzoic acid derivatives to form the thiadiazole core, followed by acylation. For example, one method involves reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with pentanoyl chloride under reflux in dry benzene with triethylamine (TEA) as a catalyst. Optimization includes adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (reflux conditions), and stoichiometric ratios to improve yields (≥70%) .
Q. Which spectroscopic and analytical techniques are essential for characterizing the structural integrity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiadiazole ring and substituent positions, while mass spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) ensures purity (>95%) .
Q. What preliminary biological screening assays are recommended for assessing its therapeutic potential?
Standard assays include:
- Anticancer activity : Cytotoxicity testing against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values compared to controls like doxorubicin .
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across studies involving thiadiazol-2-yl pentanamide derivatives?
Contradictions often arise from variability in assay protocols (e.g., cell line specificity, incubation times) or compound purity. To mitigate:
- Standardize testing conditions (e.g., 48-hour incubation for cytotoxicity).
- Use high-purity samples (≥98%) validated by HPLC.
- Cross-validate results with orthogonal assays (e.g., apoptosis vs. proliferation assays) .
Q. What strategies improve solubility and bioavailability without compromising bioactivity?
- Structural modifications : Introduce hydrophilic groups (e.g., sulfonyl or piperazinyl) at the pentanamide chain or thiadiazole ring .
- Formulation approaches : Use nanocarriers (liposomes) or co-solvents (PEG-400) to enhance aqueous solubility.
- Prodrug design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?
Systematic SAR involves:
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects.
- Chain length adjustment : Test shorter (butanamide) or branched (isopentanamide) chains to optimize steric interactions.
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin .
Q. What experimental approaches elucidate the molecular targets and mechanisms of action in cancer cell lines?
- Proteomic profiling : Use SILAC (stable isotope labeling by amino acids) to identify differentially expressed proteins post-treatment.
- Kinase inhibition assays : Screen against a panel of 100+ kinases to pinpoint targets.
- Gene knockout studies : CRISPR-Cas9 libraries to validate target dependency (e.g., apoptosis regulators like Bcl-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
